molecular formula C19H28O2 B1508420 Cannabigerovarin CAS No. 55824-11-8

Cannabigerovarin

Cat. No.: B1508420
CAS No.: 55824-11-8
M. Wt: 288.4 g/mol
InChI Key: YJYIDZLGVYOPGU-XNTDXEJSSA-N
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Mechanism of Action

Target of Action

Cannabigerovarin, a cannabinoid present in Cannabis, primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are involved in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its primary targets, the CB1 and CB2 receptors . The interaction between this compound and these receptors leads to a series of cellular responses. The exact mechanism of how this compound interacts with these receptors is still under investigation .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is derived from the parent cannabinoid cannabigerolic acid (CBGA) through enzymatic processes that occur during the natural maturation of cannabis or in a laboratory environment . The activation of these pathways by this compound can lead to various downstream effects, including potential therapeutic actions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability. This compound is thought to have good absorption and metabolism when paired with cannabigerol . More research is needed to fully understand the adme properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been suggested to have painkilling and anti-inflammatory properties, potentially useful for conditions like fibromyalgia and arthritis . It may also help in the treatment and improvement of dry-skin syndrome and potentially reduce the growth of cancer cells in patients who have leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the natural maturation process of cannabis can affect the production of this compound . Additionally, the method of consumption or inhalation can also impact the effects of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabigerovarin can be synthesized through the decarboxylation of cannabigerovarinic acid, which is a precursor in the biosynthesis of cannabinoids . The process involves heating cannabigerovarinic acid to remove a carboxyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis plants followed by purification processes. High-performance liquid chromatography (HPLC) is often used to separate and purify this compound from other cannabinoids .

Chemical Reactions Analysis

Types of Reactions: Cannabigerovarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated cannabinoids .

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIDZLGVYOPGU-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345013
Record name 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55824-11-8
Record name Cannabigerovarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIGEROVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Cannabigerovarin?

A: this compound is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].

Q2: Does this compound demonstrate any anti-inflammatory properties?

A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].

Q3: How does this compound interact with the endocannabinoid system?

A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and this compound, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.

Q4: Are there established analytical methods for quantifying this compound in complex mixtures?

A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].

Q5: What is the drug-like potential of this compound?

A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].

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